molecular formula C37H42F2N8O4 B1679051 ポサコナゾール CAS No. 171228-49-2

ポサコナゾール

カタログ番号: B1679051
CAS番号: 171228-49-2
分子量: 700.8 g/mol
InChIキー: RAGOYPUPXAKGKH-AGDNISCASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Posaconazole is a triazole antifungal medication used to treat and prevent various fungal infections. It is particularly effective against invasive infections caused by Aspergillus and Candida species in immunocompromised patients. Posaconazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting cell membrane integrity and function .

科学的研究の応用

Posaconazole has a wide range of scientific research applications, including:

作用機序

Posaconazole is a triazole antifungal agent used to treat invasive infections by Candida species and Aspergillus species in severely immunocompromised patients .

Target of Action

Posaconazole primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, found in fungi . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell membrane .

Mode of Action

Posaconazole exerts its antifungal activity by blocking sterol 14α-demethylase . It binds to the heme cofactor located on the enzyme, inhibiting the synthesis of ergosterol and leading to the accumulation of methylated sterol precursors . This results in the inhibition of fungal cell growth and ultimately, cell death .

Biochemical Pathways

The primary biochemical pathway affected by posaconazole is the ergosterol synthesis pathway in fungi. By inhibiting sterol 14α-demethylase, posaconazole disrupts the production of ergosterol, leading to an accumulation of methylated sterol precursors. This disrupts the integrity of the fungal cell membrane, inhibiting cell growth and leading to cell death .

Pharmacokinetics

Posaconazole exhibits high variability in exposure within patients, and between different patient populations and formulations . The oral suspension was the first released formulation, but erratic absorption profiles associated with this formulation were widely reported . Posaconazole exposure was found to be significantly influenced by food and many gastrointestinal conditions, including pH and motility . As a result, low posaconazole plasma concentrations were obtained in large groups of patients . These issues of erratic absorption urged the development of the subsequently marketed delayed-release tablet, which proved to be associated with higher and more stable exposure profiles . Both new formulations require a loading dose on day 1 to achieve high posaconazole concentrations more quickly .

Result of Action

The primary molecular effect of posaconazole is the inhibition of the synthesis of ergosterol, a key component of the fungal cell membrane . This leads to the accumulation of methylated sterol precursors, disrupting the integrity of the fungal cell membrane . The cellular effect is the inhibition of fungal cell growth and ultimately, cell death .

Action Environment

Various factors can affect the plasma levels of posaconazole and potentially limit its efficacy . These include the presence of food and gastrointestinal conditions, including pH and motility . In addition, the occurrence of vomiting, diarrhea, and mucositis have been found to have an adverse impact on achieving target plasma posaconazole levels . Therefore, therapeutic drug monitoring is highly recommended to identify and avoid underexposure .

Safety and Hazards

Posaconazole can cause eye irritation, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

将来の方向性

There has been a welcome acceleration of the antifungal pipeline in recent years, with a number of new drug classes in clinical or pre-clinical development, as well as new focus on inhaled antifungal drug delivery . The “post-genomic” revolution has opened up metagenomic diagnostic approaches spanning host immunogenetics to the fungal mycobiome that have allowed better characterization of respiratory fungal disease endotypes .

準備方法

Synthetic Routes and Reaction Conditions: Posaconazole is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a tetrahydrofuran derivative, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of posaconazole typically involves hot-melt extrusion technology. This method involves dissolving posaconazole in a pH-sensitive polymer matrix, followed by extrusion to form solid dispersions. The drug substance is mixed with hypromellose acetate succinate and ascorbic acid to enhance stability and bioavailability .

化学反応の分析

Types of Reactions: Posaconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidative Degradation: Typically involves exposure to oxidizing agents or atmospheric oxygen.

    Photolytic Decomposition: Involves exposure to UV light or sunlight.

Major Products Formed:

類似化合物との比較

Posaconazole’s unique structural modifications, such as the replacement of chlorine with fluorine and hydroxylation of the triazolone side chain, enhance its potency and spectrum of activity .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Posaconazole involves a multi-step process that includes several chemical reactions.", "Starting Materials": [ "2,4,6-trifluorobenzoic acid", "2,4-dichloroacetophenone", "1,2,4-triazole", "methyl iodide", "sodium hydroxide", "acetic anhydride", "triethylamine", "3-chloro-1,2-propanediol", "sulfuric acid", "sodium azide", "sodium hydride", "2-bromo-1-(4-hydroxyphenyl)ethanone", "2,4,6-trimethylpyridine", "acetonitrile", "ethanol" ], "Reaction": [ "Synthesis of intermediate 1: 2,4,6-trifluorobenzoic acid is reacted with 2,4-dichloroacetophenone in the presence of sodium hydroxide to form an intermediate product.", "Synthesis of intermediate 2: Intermediate 1 is reacted with 1,2,4-triazole and methyl iodide in the presence of triethylamine to form intermediate 2.", "Synthesis of intermediate 3: Intermediate 2 is reacted with 3-chloro-1,2-propanediol in the presence of sulfuric acid to form intermediate 3.", "Synthesis of intermediate 4: Intermediate 3 is reacted with sodium azide and sodium hydride in the presence of acetic anhydride to form intermediate 4.", "Synthesis of intermediate 5: Intermediate 4 is reacted with 2-bromo-1-(4-hydroxyphenyl)ethanone in the presence of 2,4,6-trimethylpyridine to form intermediate 5.", "Final synthesis step: Intermediate 5 is reacted with acetonitrile and ethanol in the presence of sulfuric acid to form Posaconazole." ] }

CAS番号

171228-49-2

分子式

C37H42F2N8O4

分子量

700.8 g/mol

IUPAC名

4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27?,35-,37-/m0/s1

InChIキー

RAGOYPUPXAKGKH-AGDNISCASA-N

異性体SMILES

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

正規SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

外観

Solid powder

Color/Form

White solid

melting_point

170-172 °C

171228-49-2

物理的記述

Solid

ピクトグラム

Health Hazard; Environmental Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

1.20e-02 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Posaconazole;  Noxafil;  SCH-56592;  Schering 56592;  Sch 56592;  Schering 56592; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Posaconazole
Reactant of Route 2
Reactant of Route 2
Posaconazole
Reactant of Route 3
Posaconazole
Reactant of Route 4
Posaconazole
Reactant of Route 5
Posaconazole
Reactant of Route 6
Reactant of Route 6
Posaconazole
Customer
Q & A

Q1: What is the mechanism of action of Posaconazole?

A: Posaconazole is a triazole antifungal agent that acts by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. [] This enzyme is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. Inhibition of lanosterol 14α-demethylase leads to the accumulation of toxic 14α-methylsterols and depletion of ergosterol, disrupting the fungal cell membrane and ultimately inhibiting cell growth and division. []

Q2: What is the molecular formula and weight of Posaconazole?

A: The molecular formula of Posaconazole is C37H42F2N8O4, and its molecular weight is 700.78 g/mol. []

Q3: What are the recommended plasma concentrations of Posaconazole for prophylaxis and treatment?

A: Although specific target concentrations for efficacy are still under investigation, a minimum serum concentration of >0.5 mg/L has been suggested for prophylaxis, and >1.0 mg/L for therapy, based on pharmacokinetic-pharmacodynamic data. []

Q4: Are there specific patient populations where therapeutic drug monitoring (TDM) of Posaconazole is particularly beneficial?

A: TDM of Posaconazole may be particularly beneficial in patients with factors that increase the risk of subtherapeutic levels. One study identified diarrhoea, concomitant proton pump inhibitor use, and body weight >90 kg as risk factors for subtherapeutic troughs with the tablet formulation. []

Q5: How does the bioavailability of the Posaconazole tablet formulation compare to the oral suspension?

A: Studies have consistently shown that the delayed-release tablet formulation of Posaconazole offers improved bioavailability compared to the oral suspension. This translates to a higher proportion of patients achieving therapeutic serum levels. [, ]

Q6: Why is the bioavailability of Posaconazole oral suspension often variable?

A: The bioavailability of Posaconazole oral suspension is largely dependent on factors influencing gastrointestinal absorption. Its lipophilic nature requires administration with food or a nutritional supplement for optimal absorption. [, ] Factors like mucositis, diarrhea, and concomitant medications can significantly impact its bioavailability. []

Q7: How do proton pump inhibitors (PPIs) affect Posaconazole absorption?

A: Co-administration of PPIs with Posaconazole significantly reduces its relative bioavailability. One study estimated a 45% reduction in bioavailability with PPI use. [] This is likely because PPIs increase gastric pH, hindering the dissolution and absorption of the lipophilic Posaconazole.

Q8: Are there strategies to improve the absorption of Posaconazole oral suspension?

A: Administering Posaconazole oral suspension with a high-fat meal or an aerated drink can enhance its absorption. [] Avoiding PPIs and metoclopramide is also crucial. []

Q9: What is the impact of rifampin and phenytoin on Posaconazole clearance?

A: Co-administration of rifampin or phenytoin significantly increases Posaconazole clearance, potentially leading to subtherapeutic levels. One study observed an increase in apparent Posaconazole clearance of more than 600% with these drugs. []

Q10: Does Posaconazole have any effect on the pharmacokinetics of ibrutinib?

A: Posaconazole significantly increases the exposure of ibrutinib, a drug used to treat certain B-cell malignancies. This interaction occurs due to Posaconazole's inhibitory effect on CYP3A4, the primary enzyme responsible for ibrutinib metabolism. [] Staggered dosing does not avoid this interaction. []

Q11: Are there any differences in the pharmacokinetics of Posaconazole between juvenile and adult patients?

A: Studies suggest that plasma Posaconazole concentrations are similar in juvenile and adult patients when dosed appropriately, suggesting similar clinical outcomes can be expected. []

Q12: Has Posaconazole demonstrated efficacy in treating fungal keratitis?

A: A case report demonstrated the successful use of oral Posaconazole in treating a patient with refractory fungal keratitis caused by Paecilomyces lilacinus. [] This suggests Posaconazole might be a valuable option for this indication, especially in cases resistant to conventional therapies.

Q13: Is Posaconazole effective against Zygomycetes infections?

A: Posaconazole has shown promising activity against Zygomycetes, a group of fungi that often show resistance to other antifungal agents. [, ] Clinical studies and case reports indicate its potential as a salvage therapy for Zygomycosis. []

Q14: How does Posaconazole compare to fluconazole in preventing invasive fungal infections in patients with graft-versus-host disease (GVHD)?

A: Clinical trials suggest that Posaconazole is at least as effective as fluconazole in preventing IFIs in patients with GVHD. [, ] Pharmacoeconomic analyses indicate that Posaconazole, while more expensive, may be a cost-effective option due to its potential to reduce IFI-related morbidity and mortality. [, ]

Q15: What are the potential advantages of Posaconazole prophylaxis compared to other antifungal agents in patients with acute myeloid leukemia (AML)?

A: Posaconazole exhibits broad-spectrum antifungal activity, including against Aspergillus and Candida species, common causes of IFIs in AML patients. [, ] It also has a favorable safety profile compared to some other antifungals. [, ] Studies suggest Posaconazole prophylaxis can reduce the incidence of IFIs and the need for intravenous antifungal therapy in this patient population. [, ]

Q16: Are there any ongoing research efforts exploring novel delivery strategies for Posaconazole?

A: Yes, researchers are investigating innovative approaches to enhance Posaconazole delivery to the infection site. One study explored the potential of using Posaconazole-loaded leukocytes as a targeted delivery strategy for invasive pulmonary aspergillosis. [] This approach aims to improve drug delivery to the site of infection and enhance therapeutic efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。